molecular formula C3H8O B13818661 Iso-propyl-1,1,1,2-D4 alcohol

Iso-propyl-1,1,1,2-D4 alcohol

Cat. No.: B13818661
M. Wt: 64.12 g/mol
InChI Key: KFZMGEQAYNKOFK-VYMTUXDUSA-N
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Description

Iso-propyl-1,1,1,2-D4 alcohol is a deuterated derivative of isopropyl alcohol (2-propanol) in which four hydrogen atoms are replaced by deuterium (D) at specific positions: three hydrogens on the methyl groups (C1) and one hydrogen on the hydroxyl-bearing central carbon (C2). Its molecular formula is C₃H₄D₄O, with a molecular weight of approximately 64.12 g/mol (vs. 60.10 g/mol for non-deuterated isopropyl alcohol) . This compound is primarily used in NMR spectroscopy and isotopic labeling studies, where deuterium substitution minimizes proton interference and enhances spectral resolution .

Properties

Molecular Formula

C3H8O

Molecular Weight

64.12 g/mol

IUPAC Name

1,1,1,2-tetradeuteriopropan-2-ol

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,3D

InChI Key

KFZMGEQAYNKOFK-VYMTUXDUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C)O

Canonical SMILES

CC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Iso-propyl-1,1,1,2-D4 alcohol can be synthesized through several methods. One common approach involves the deuteration of isopropyl alcohol using deuterium gas (D2) in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic exchange of hydrogen with deuterium in isopropyl alcohol. This method ensures high purity and yield of the deuterated product. The process is carried out under controlled conditions to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Iso-propyl-1,1,1,2-D4 alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Iso-propyl-1,1,1,2-D4 alcohol is widely used in scientific research due to its deuterium content. Some of its applications include:

Mechanism of Action

The mechanism of action of Iso-propyl-1,1,1,2-D4 alcohol is similar to that of isopropyl alcohol but with the added benefit of deuterium. Deuterium, being a heavier isotope of hydrogen, affects the vibrational frequencies of chemical bonds, leading to differences in reaction kinetics and mechanisms. This property is exploited in various studies to gain deeper insights into chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Deuterated Isopropyl Alcohol (IPA)

Molecular Formula : C₃H₈O
Key Properties :

  • Boiling point: 82.5°C
  • Density: 0.785 g/cm³ at 20°C .
  • Toxicity: Oral LD₅₀ (rat): 5,048 mg/kg ; causes CNS depression, metabolic acidosis, and severe eye irritation .
  • Applications: Widely used as a solvent, disinfectant, and intermediate in chemical synthesis (e.g., in semiconductor manufacturing ).

Comparison with D4 Isotopologue :
The D4 variant exhibits a higher boiling point (~84–85°C) and density (~0.82 g/cm³) due to deuterium’s greater mass. Deuterium substitution also reduces reaction rates in acid-catalyzed processes due to kinetic isotope effects .

Isopropyl Alcohol-d6 (C₃D₆H₂O)

Molecular Formula : C₃D₆H₂O
Key Properties :

  • Molecular weight: ~66.14 g/mol
  • Boiling point: ~86°C (estimated)
  • Applications: Used in high-sensitivity NMR studies requiring minimal proton background .

Comparison with D4 Isotopologue :
The D6 variant has two additional deuteriums on the second methyl group (C3), further increasing molecular weight and boiling point. However, the D4 variant offers a balance between deuteration level and cost for routine isotopic labeling.

1-Propanol (Structural Isomer)

Molecular Formula : C₃H₈O
Key Properties :

  • Boiling point: 97°C
  • Density: 0.803 g/cm³
  • Toxicity: More toxic than IPA (oral LD₅₀ in rats: 1,870 mg/kg ) due to slower metabolism and greater propensity for metabolic acidosis .
  • Applications: Primarily used in plastics production and as a solvent.

Comparison with IPA: The hydroxyl group’s position in 1-propanol (terminal vs. central in IPA) results in stronger hydrogen bonding and a higher boiling point. IPA’s branched structure enhances volatility and solvent efficacy for non-polar compounds.

Isobutyl Alcohol (Branched Homologue)

Molecular Formula : C₄H₁₀O
Key Properties :

  • Boiling point: 108°C
  • Density: 0.802 g/cm³
  • Toxicity: Oral LD₅₀ (rat): 2,460 mg/kg ; less volatile but more irritating than IPA .
  • Applications: Used in fragrances, coatings, and as a solvent for resins.

Comparison with IPA :
Isobutyl alcohol’s longer carbon chain and branching increase its hydrophobicity, making it less miscible in water than IPA. IPA’s lower molecular weight and higher volatility favor its use in rapid-drying applications.

Data Tables

Table 1: Physical and Toxicological Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications Toxicity Notes
Iso-propyl-1,1,1,2-D4 alcohol C₃H₄D₄O 64.12 ~84–85 ~0.82 NMR spectroscopy, isotopic labeling Limited data; reduced metabolic rate
Isopropyl alcohol C₃H₈O 60.10 82.5 0.785 Solvent, disinfectant CNS depression, metabolic acidosis
1-Propanol C₃H₈O 60.10 97 0.803 Plastics precursor Severe metabolic disturbances
Isobutyl alcohol C₄H₁₀O 74.12 108 0.802 Fragrances, resins solvent Moderate toxicity, irritant

Table 2: Isotopic Variants of Isopropyl Alcohol

Property This compound Isopropyl Alcohol-d6
Deuteration Positions C1 (3D), C2 (1D) C1 (3D), C3 (3D)
Molecular Weight (g/mol) 64.12 66.14
Key Use Routine NMR studies High-sensitivity NMR

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